molecular formula C23H21N3O4S B12186278 N-[2-(1H-indol-3-yl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

N-[2-(1H-indol-3-yl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B12186278
M. Wt: 435.5 g/mol
InChI Key: HYIGHOHOCGQKOS-NDENLUEZSA-N
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Description

This compound belongs to a class of thiazolidinone derivatives characterized by a 1,3-thiazolidin-2,4-dione core fused with a benzylidene substituent and linked to an indole moiety via an acetamide-ethyl bridge. The (5Z)-configuration of the exocyclic double bond in the thiazolidinone ring is critical for maintaining planar geometry, which often enhances biological activity by facilitating interactions with target proteins .

Properties

Molecular Formula

C23H21N3O4S

Molecular Weight

435.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C23H21N3O4S/c1-30-17-6-4-5-15(11-17)12-20-22(28)26(23(29)31-20)14-21(27)24-10-9-16-13-25-19-8-3-2-7-18(16)19/h2-8,11-13,25H,9-10,14H2,1H3,(H,24,27)/b20-12-

InChI Key

HYIGHOHOCGQKOS-NDENLUEZSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NCCC3=CNC4=CC=CC=C43

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Thiazolidine Ring Formation: The thiazolidine ring can be formed by the reaction of cysteine with an aldehyde or ketone.

    Coupling Reactions: The indole and thiazolidine intermediates are coupled using appropriate reagents and conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Reactivity of the Thiazolidine-2,4-Dione Core

The thiazolidine-2,4-dione ring undergoes characteristic reactions due to its electron-deficient carbonyl groups and sulfur atom:

Reaction TypeConditions/ReagentsObserved OutcomesReferences
Nucleophilic Substitution Alkyl halides, aryl halidesAlkylation at the nitrogen atom (N3 position), forming derivatives with enhanced biological activity .
Condensation Aldehydes/Ketones, acid catalystsFormation of new benzylidene derivatives via Knoevenagel condensation at the C5 position.
Ring-Opening Strong bases (e.g., NaOH)Cleavage of the thiazolidine ring to form thioamide intermediates, which can rearrange into secondary products .

Example : Reaction with 4-methoxybenzaldehyde under acidic conditions replaces the existing 3-methoxybenzylidene group, yielding structural analogs with altered pharmacological profiles.

Indole Moiety Reactivity

The indole group participates in electrophilic substitutions and functional group transformations:

Reaction TypeConditions/ReagentsObserved OutcomesReferences
Electrophilic Aromatic Substitution HNO₃/H₂SO₄, SO₃Nitration or sulfonation at the C5 position of the indole ring, modifying electronic properties .
N-Acylation Acetic anhydride, DMAPAcylation of the indole nitrogen, altering solubility and binding affinity .
Oxidation DDQ, MnO₂Formation of oxindole derivatives, which are intermediates in metabolic pathways .

Example : Glycinamide derivatives of 5-methoxyindole (structurally related to this compound) undergo enzymatic oxidation to form bioactive metabolites with anticancer properties .

Methoxybenzylidene Group Transformations

The (5Z)-5-(3-methoxybenzylidene) substituent is susceptible to:

Reaction TypeConditions/ReagentsObserved OutcomesReferences
Hydrolysis H₂O/H⁺ or OH⁻Cleavage of the benzylidene group to regenerate the parent thiazolidine-2,4-dione.
Photochemical Isomerization UV light (300–400 nm)Reversible Z→E isomerization, affecting molecular geometry and biological target interactions.

Amide Bond Reactivity

The acetamide linker participates in:

Reaction TypeConditions/ReagentsObserved OutcomesReferences
Hydrolysis HCl/NaOH, elevated tempsCleavage to form carboxylic acid and ethylamine derivatives .
Reductive Amination NaBH₃CN, aldehydesConversion to secondary amines, enhancing membrane permeability .

Biological Activity Correlation

Modifications to these reactive sites directly impact pharmacological behavior:

  • Anticancer Activity : Thiazolidine-2,4-dione derivatives with substituted benzylidene groups (e.g., compound 21 in ) show IC₅₀ values of 10–30 µM against glioblastoma cells due to methoxy group positioning .

  • Anticonvulsant Effects : Analogues with electron-withdrawing substituents on the thiazolidine ring exhibit ED₅₀ values as low as 18.4 mg/kg in rodent models .

Scientific Research Applications

Antimicrobial Properties

Research indicates that N-[2-(1H-indol-3-yl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide exhibits significant antimicrobial activity against various pathogens.

Case Study : A study reported the compound's effectiveness against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) of 7.80 µg/mL against the former and moderate activity against the latter .

PathogenMIC (µg/mL)
Staphylococcus aureus7.80
Candida albicans62.50

Anti-inflammatory Effects

The compound also shows promising anti-inflammatory properties. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases.

Mechanism of Action : The thiazolidinone moiety is believed to modulate inflammatory pathways by inhibiting nuclear factor kappa B (NF-kB), which plays a key role in the inflammatory response.

Anticancer Activity

This compound has been evaluated for its anticancer potential across various cancer cell lines.

Case Study : In vitro studies demonstrated significant cytotoxic effects against human glioblastoma (U251) and melanoma (WM793) cells, with IC50 values ranging from 10 to 30 µM . The presence of the methoxy group on the phenyl ring enhances its anticancer activity.

Cancer Cell LineIC50 (µM)
U251 (Glioblastoma)10–30
WM793 (Melanoma)10–30

Synthesis and Reaction Pathways

The synthesis of this compound typically involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form an intermediate thiosemicarbazone. This intermediate is cyclized with phenylacetic acid under catalytic conditions to yield the final product.

Synthetic Route Overview:

  • Condensation Reaction :
    • Reactants: 4-methoxybenzaldehyde + thiosemicarbazide
    • Product: Thiosemicarbazone
  • Cyclization :
    • Reactants: Thiosemicarbazone + phenylacetic acid
    • Product: this compound

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets. The indole moiety may interact with enzymes or receptors, modulating their activity. The thiazolidine ring may also play a role in binding to biological targets, influencing cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

Key structural variations among related compounds include:

  • Substituents on the benzylidene ring : Position and electronic nature of substituents (e.g., methoxy, thiophene, fluorine).
  • Indole modifications : Fluorination at the 5-position or substitution with heterocycles like thiadiazole.
  • Thiazolidinone core: Presence of thioxo (C=S) or dioxo (C=O) groups at the 2- and 4-positions.

Detailed Comparative Analysis

2.2.1. Compound A : 2-[(5Z)-5-(2-Thienylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide
  • Key Features : Replaces 3-methoxybenzylidene with a thiophen-2-ylmethylidene group and introduces a 5-fluoro substituent on the indole.
  • Impact : The electron-rich thiophene may enhance π-π stacking interactions, while fluorination improves metabolic stability and bioavailability .
  • Molecular Formula : C₁₉H₁₅FN₂O₃S₂ (Average mass: ~426.47 g/mol).
2.2.2. Compound B : 2-[(5Z)-5-(2-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
  • Key Features : Substitutes 3-methoxybenzylidene with 2-methoxybenzylidene and replaces the indole with a 5-methylthiadiazole group. The thioxo (C=S) group at the 2-position alters electron density.
  • The thiadiazole moiety introduces additional hydrogen-bonding sites .
  • Molecular Formula : C₁₈H₁₆N₄O₃S₂ (Average mass: ~416.48 g/mol).
2.2.3. Compound C : 2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide
  • Key Features : Lacks the methoxy group on the benzylidene ring and substitutes the indole with a 2-methylphenyl group.
  • Impact : The unsubstituted benzylidene may reduce polarity, affecting solubility. The 2-methylphenyl group could enhance lipophilicity, favoring blood-brain barrier penetration .

Data Table: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Activity References
N-[2-(1H-Indol-3-yl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide 3-Methoxybenzylidene, indole-ethylamide ~439.46 Potential anticancer
2-[(5Z)-5-(2-Thienylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide Thiophen-2-ylmethylidene, 5-fluoroindole ~426.47 Improved metabolic stability
2-[(5Z)-5-(2-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide 2-Methoxybenzylidene, thioxo group, thiadiazole ~416.48 Antimicrobial
2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide Unsubstituted benzylidene, 2-methylphenyl ~382.47 Lipophilicity-enhanced

Biological Activity

The compound N-[2-(1H-indol-3-yl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a synthetic molecule that integrates various pharmacological properties attributed to its structural components, particularly the indole and thiazolidine moieties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Structural Overview

The compound consists of two significant parts:

  • Indole moiety : Known for its role in various biological activities, including anti-cancer and anti-inflammatory effects.
  • Thiazolidine derivative : Associated with potential anti-cancer and anti-diabetic activities due to its ability to modulate metabolic pathways.

Chemical Structure

The chemical structure can be represented as follows:

N 2 1H indol 3 yl ethyl 2 5Z 5 3 methoxybenzylidene 2 4 dioxo 1 3 thiazolidin 3 yl acetamide\text{N 2 1H indol 3 yl ethyl 2 5Z 5 3 methoxybenzylidene 2 4 dioxo 1 3 thiazolidin 3 yl acetamide}

Anti-Cancer Properties

Recent studies have highlighted the compound's potential anti-cancer properties. Research indicates that derivatives of thiazolidine exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this one have shown significant activity against human lung adenocarcinoma (A549) and HeLa cells, with IC50 values indicating potent cytotoxicity .

The proposed mechanisms through which this compound exerts its anti-cancer effects include:

  • Induction of Apoptosis : The compound may trigger both intrinsic and extrinsic apoptotic pathways, leading to programmed cell death in cancer cells.
  • Inhibition of Cell Proliferation : By interfering with cellular signaling pathways essential for growth and division, the compound can effectively halt tumor progression.
  • Modulation of Metabolic Pathways : The thiazolidine component may influence glucose metabolism, which is often altered in cancer cells .

Anti-Inflammatory Effects

The indole structure is linked to various pharmacological activities, including anti-inflammatory effects. Compounds with indole rings have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests that the compound could be beneficial in treating inflammatory diseases.

Neuroprotective Effects

Emerging research suggests that indole derivatives possess neuroprotective properties. They may help mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 (µM)Reference
Anti-CancerA549 (Lung Cancer)1.98 ± 1.22
HeLa (Cervical Cancer)< 0.5
Anti-InflammatoryRAW 264.7 MacrophagesInhibition of IL-6 production
NeuroprotectiveSH-SY5Y Neuronal CellsTBD

Case Study: Thiazolidine Derivatives

A study by Evren et al. (2019) explored various thiazolidine derivatives for their anticancer properties. The study demonstrated that certain modifications in the thiazolidine structure significantly enhanced cytotoxic activity against cancer cell lines . This suggests that similar modifications could be explored for enhancing the efficacy of this compound.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing N-[2-(1H-indol-3-yl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide, and how are intermediates characterized?

  • Methodology :

  • Step 1 : Condensation of 5-(3-methoxybenzylidene)-2,4-thiazolidinedione with chloroacetylated indole derivatives in DMF using potassium carbonate as a base (room temperature, monitored by TLC) .
  • Step 2 : Purification via recrystallization or column chromatography.
  • Characterization : Use 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy to confirm intermediate structures. For example, the Z-configuration of the benzylidene moiety is confirmed by NOESY correlations .
  • Key Data : Typical yields range from 60–75% (Table 1).
IntermediateYield (%)1H^1H-NMR (δ, ppm)
5-(3-Methoxybenzylidene)-2,4-thiazolidinedione707.45 (s, 1H, CH=), 3.85 (s, 3H, OCH₃)
Final Acetamide Derivative658.10 (s, 1H, NH), 6.90–7.30 (m, aromatic H)

Q. What in vitro assays are recommended for initial evaluation of biological activity?

  • Approach :

  • Hypoglycemic Activity : Glucose uptake assays in 3T3-L1 adipocytes or insulin-resistant HepG2 cells, comparing to metformin or rosiglitazone .
  • Anti-Proliferative Screening : MTT assays against cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations .
  • Key Controls : Include positive controls (e.g., doxorubicin) and solvent controls to rule out cytotoxicity from DMSO .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

  • Strategy :

  • Variation of Substituents : Synthesize analogs with modified methoxybenzylidene groups (e.g., replacing OCH₃ with Cl or NO₂) or indole-ethyl chains (e.g., elongation or branching) .
  • Biological Testing : Compare hypoglycemic and anti-proliferative activities across analogs. For example, bulky substituents on the benzylidene group may reduce hypoglycemic efficacy by 30–50% due to steric hindrance .
  • Computational Modeling : Perform docking studies with PPAR-γ or EGFR kinases to predict binding modes .

Q. How should contradictory data between in vitro and in vivo efficacy be resolved?

  • Resolution Steps :

  • Pharmacokinetic Profiling : Assess bioavailability (e.g., plasma half-life in Wistar rats) and tissue distribution using LC-MS/MS . Poor oral absorption (<20%) may explain in vivo–in vitro discrepancies.
  • Metabolite Identification : Incubate the compound with liver microsomes to identify active/inactive metabolites via HPLC-HRMS .
  • Dose Optimization : Adjust dosing regimens (e.g., intraperitoneal vs. oral) to achieve therapeutic plasma concentrations .

Q. What mechanistic studies are critical to elucidate the compound’s mode of action?

  • Experimental Design :

  • Pathway Analysis : Western blotting for key proteins (e.g., AMPK, Akt, or caspase-3) in treated cells .
  • Gene Expression Profiling : RNA-seq to identify differentially expressed genes (e.g., PPAR-γ targets) .
  • Reactive Oxygen Species (ROS) Measurement : Use DCFH-DA probes to assess oxidative stress contributions to anti-proliferative effects .

Data Contradiction Analysis

Q. How can conflicting cytotoxicity results in different cancer cell lines be interpreted?

  • Factors to Consider :

  • Cell Line-Specific Sensitivity : MCF-7 (ER+) may show higher sensitivity than A549 (lung adenocarcinoma) due to estrogen receptor interactions .
  • P-Glycoprotein Efflux : Test resistance reversal using verapamil in multidrug-resistant lines (e.g., NCI/ADR-RES) .
  • Apoptosis vs. Necrosis : Perform Annexin V/PI staining to confirm mechanistic consistency across models .

Methodological Best Practices

Q. What purification techniques are optimal for isolating this compound?

  • Recommendations :

  • Recrystallization : Use acetic acid/water mixtures for intermediates (purity >95%) .
  • HPLC Purification : For final products, employ C18 columns with acetonitrile/water gradients (0.1% TFA) .

Q. How should stability studies be conducted for long-term storage?

  • Protocol :

  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months, monitoring degradation via HPLC .
  • Light Sensitivity : Use amber vials if UV-Vis spectra indicate photodegradation (λmax 320 nm) .

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